1-(2-Bromoethoxy)-2-chlorobenzene
Overview
Description
1-(2-Bromoethoxy)-2-chlorobenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxy group and a chlorine atom
Scientific Research Applications
1-(2-Bromoethoxy)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting that its targets could be a wide range of organic molecules .
Mode of Action
Bromoethoxy groups are often used in organic synthesis due to their ability to act as leaving groups in nucleophilic substitution reactions . This suggests that 1-(2-Bromoethoxy)-2-chlorobenzene may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that brominated compounds can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Similar brominated compounds are often well-absorbed and distributed throughout the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary widely depending on their specific structures and the organism in which they are present.
Result of Action
Brominated compounds can have a wide range of effects depending on their specific structures and the biochemical pathways they affect .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-2-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-2-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethoxy-substituted benzene derivatives.
Comparison with Similar Compounds
1-(2-Bromoethoxy)-2-methoxybenzene: Similar structure but with a methoxy group instead of a chlorine atom.
1-(2-Bromoethoxy)-2-bromobenzene: Contains two bromine atoms instead of one bromine and one chlorine.
1-(2-Bromoethoxy)-2-fluorobenzene: Substituted with a fluorine atom instead of chlorine.
Uniqueness: 1-(2-Bromoethoxy)-2-chlorobenzene is unique due to the presence of both a bromoethoxy group and a chlorine atom on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEJJQHQIOWTPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368349 | |
Record name | 1-(2-bromoethoxy)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-26-5 | |
Record name | 1-(2-Bromoethoxy)-2-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18800-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-bromoethoxy)-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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